molecular formula C15H21NO3 B2469931 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3-methoxypiperidine CAS No. 2309553-84-0

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3-methoxypiperidine

Cat. No.: B2469931
CAS No.: 2309553-84-0
M. Wt: 263.337
InChI Key: JDCSYNOFAKRMEB-UHFFFAOYSA-N
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Description

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3-methoxypiperidine is a complex organic compound that features a piperidine ring substituted with a methoxy group and a dihydrobenzo[b][1,4]dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3-methoxypiperidine typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

For large-scale production, the synthetic route is optimized to minimize side reactions and maximize yield. This involves careful selection of solvents, reaction temperatures, and purification methods to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3-methoxypiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the piperidine nitrogen, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of catalysts to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3-methoxypiperidine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3-methoxypiperidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to modulate these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)boronic acid
  • S 18126 (2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl)

Uniqueness

Compared to similar compounds, 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3-methoxypiperidine stands out due to its methoxy substitution on the piperidine ring, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-methoxypiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-17-13-3-2-6-16(11-13)10-12-4-5-14-15(9-12)19-8-7-18-14/h4-5,9,13H,2-3,6-8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCSYNOFAKRMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)CC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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